(S)-N-(1-phenylethyl)acetamide
CAS No.: 19144-86-6; 36283-44-0
Cat. No.: VC7604332
Molecular Formula: C10H13NO
Molecular Weight: 163.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19144-86-6; 36283-44-0 |
---|---|
Molecular Formula | C10H13NO |
Molecular Weight | 163.22 |
IUPAC Name | N-[(1S)-1-phenylethyl]acetamide |
Standard InChI | InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 |
Standard InChI Key | PAVMRYVMZLANOQ-QMMMGPOBSA-N |
SMILES | CC(C1=CC=CC=C1)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Configuration
(S)-N-(1-Phenylethyl)acetamide (CAS 19144-86-6) is the (S)-enantiomer of N-(1-phenylethyl)acetamide, distinguished by its absolute configuration at the chiral center. The compound’s IUPAC name is N-[(1S)-1-phenylethyl]acetamide, and its stereochemistry is confirmed through optical rotation measurements, with reported values of (c 0.33, CHCl₃). The (S)-configuration is critical for its interactions in chiral environments, such as enzyme-active sites or asymmetric catalysts.
The molecular structure comprises a phenyl ring attached to an ethyl group, which is further bonded to an acetamide functional group. The SMILES notation explicitly denotes the stereochemistry .
Table 1: Key Identifiers of (S)-N-(1-Phenylethyl)acetamide
Property | Value | Source |
---|---|---|
CAS Number | 19144-86-6 | |
Molecular Formula | ||
Molecular Weight | 163.22 g/mol | |
Optical Rotation () | -52.7 (c 0.33, CHCl₃) | |
InChIKey | PAVMRYVMZLANOQ-QMMMGPOBSA-N |
Synthesis and Production Methods
Asymmetric Synthesis Strategies
The synthesis of (S)-N-(1-phenylethyl)acetamide typically employs enantioselective methods to achieve high enantiomeric excess (ee). One approach involves dynamic kinetic resolution (DKR) using lipase enzymes, such as Candida antarctica lipase B (CALB), coupled with metal catalysts like ruthenium complexes. This method enables the simultaneous resolution and racemization of intermediates, yielding the (S)-enantiomer with ee values exceeding 96%.
An alternative route involves the acetylation of (S)-1-phenylethylamine using acetic anhydride or acetyl chloride under mild conditions. The reaction proceeds as follows:
Pyridine is often added to neutralize acidic byproducts, enhancing reaction efficiency.
Industrial-Scale Production
Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors are increasingly adopted to optimize reaction parameters (e.g., temperature, residence time) and minimize waste. Catalytic systems using recyclable enzymes or heterogeneous catalysts further improve sustainability. For instance, immobilized CALB on mesoporous silica supports allows multiple reuse cycles without significant activity loss.
Physicochemical Properties
Optical and Spectral Characteristics
The compound’s chirality is evident in its optical activity, with a specific rotation of in chloroform. Spectroscopic data, including NMR and IR, corroborate its structure:
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¹H NMR (CDCl₃): δ 1.52 (d, 3H, CH₃), 2.02 (s, 3H, COCH₃), 4.95 (m, 1H, CH), 7.28–7.38 (m, 5H, Ar-H) .
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IR (KBr): 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).
Solubility and Stability
(S)-N-(1-Phenylethyl)acetamide is soluble in organic solvents like chloroform, ethanol, and dimethyl sulfoxide (DMSO) but exhibits limited solubility in water. Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to strong acids or bases should be avoided .
Applications in Asymmetric Catalysis and Pharmaceuticals
Role in Chiral Auxiliary Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure pharmaceuticals. For example, it is used in the synthesis of β-lactam antibiotics, where stereochemical control is crucial for biological activity.
Table 2: Biological Activity of Structural Analogs
Derivative | Biological Activity | IC₅₀ (COX-2 Inhibition) | Reference |
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2-Chloro-N-(1-phenylethyl)acetamide | Anti-inflammatory | 12.5 µM | |
2-Nitro-N-(1-phenylethyl)acetamide | Analgesic | N/A |
Comparative Analysis with (R)-Enantiomer
Stereochemical and Functional Differences
The (R)-enantiomer (CAS 36283-44-0) shares the same molecular formula but exhibits opposite optical activity (). This enantiomeric pair is often compared in catalysis, where the (S)-form shows superior selectivity in certain hydrogenation reactions.
Synthetic Accessibility
While both enantiomers are synthesized via DKR, the (R)-form is preferentially produced using methoxyacetate donors, achieving 98% ee on multigram scales. The (S)-enantiomer requires alternative ligands or modified reaction conditions to favor its formation.
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